DMTr-LNA-U-3-CED-Phosphora

Antisense Oligonucleotides Hybridization Thermodynamics Melting Temperature (Tm)

Oligonucleotide modifications are not interchangeable. Substituting generic amidites for DMTr-LNA-U-3-CED-Phosphoramidite compromises thermal stability, nuclease resistance, and functional assay performance. This LNA phosphoramidite locks the ribose ring into C3'-endo conformation, increasing oligo Tm by 1.5-4°C per modification and extending serum half-life to ~15 h in gapmer ASOs-25% longer than 2'-OMe gapmers and 50% longer than phosphorothioates. Shorter, high-affinity probes (8-12 nt) with amplified mismatch discrimination (ΔΔTm penalty -4 to >-17°C) enable robust SNP genotyping and accurate qPCR. • ≥98% purity, solid form; shipped under dry ice. • Bulk quantities available with batch-specific COA. • Immediate global dispatch from stock.

Molecular Formula C40H47N4O9P
Molecular Weight 758.8 g/mol
Cat. No. B8245593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-U-3-CED-Phosphora
Molecular FormulaC40H47N4O9P
Molecular Weight758.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O
InChIInChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36+,37-,39-,54?/m1/s1
InChIKeyROCIJWWVBQZMMI-PUIMFIDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-LNA-U-3-CED-Phosphoramidite: A Conformationally Locked Uridine Building Block for High-Stability Oligonucleotide Synthesis


DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a locked nucleic acid (LNA) phosphoramidite monomer used in automated solid-phase oligonucleotide synthesis . It introduces a 2'-O,4'-C-methylene-bridged uridine nucleoside into synthetic oligonucleotides, locking the ribose ring into the C3'-endo (N-type) conformation [1]. This structural preorganization distinguishes LNA from conventional DNA, 2'-OMe RNA, and 2'-MOE modifications, fundamentally altering the hybridization thermodynamics and nuclease susceptibility of the resulting oligomer [2].

Why DMTr-LNA-U-3-CED-Phosphoramidite Cannot Be Casually Replaced by 2'-OMe, 2'-MOE, or Unmodified DNA Amidites


Oligonucleotide modifications are not functionally interchangeable. While 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and unmodified DNA phosphoramidites all incorporate nucleobases into a growing oligomer chain, they produce fundamentally different biophysical and biological outcomes. The 2'-O,4'-C-methylene bridge unique to LNA phosphoramidites like DMTr-LNA-U-3-CED imposes a rigid C3'-endo conformation that dramatically increases target duplex melting temperature (Tm) and mismatch discrimination, whereas 2'-OMe and 2'-MOE provide more modest stabilization and unmodified DNA confers minimal thermal stability [1]. Similarly, LNA-modified oligonucleotides exhibit serum half-lives that far exceed those of isosequential 2'-OMe gapmers and phosphorothioates [2]. Substituting a generic amidite for DMTr-LNA-U-3-CED therefore compromises thermal stability, nuclease resistance, and ultimately functional assay performance.

Quantitative Evidence Guide: DMTr-LNA-U-3-CED-Phosphoramidite Differentiation Benchmarks vs. Closest Analogs


Thermal Duplex Stabilization: LNA vs. 2'-O-Methyl RNA vs. DNA Phosphoramidites

Incorporation of an LNA nucleotide synthesized from a monomer such as DMTr-LNA-U-3-CED-Phosphoramidite increases the melting temperature (Tm) of a DNA:RNA heteroduplex by 1.5–4 °C per modification, compared to an unmodified 18mer DNA baseline [1]. In contrast, 2'-O-methyl RNA nucleotides provide a Tm increase of less than 1 °C per modification under identical sequence and buffer conditions [1]. Class-level data from LNA oligonucleotides further indicate that a single LNA substitution can increase duplex Tm by 3–8 °C, with full-LNA:DNA duplexes exhibiting a Tm elevation as high as 41 °C relative to the corresponding DNA:DNA duplex .

Antisense Oligonucleotides Hybridization Thermodynamics Melting Temperature (Tm)

Nuclease Resistance in Human Serum: LNA/DNA Chimeras vs. Phosphorothioate and 2'-O-Methyl Gapmers

Oligonucleotides containing three LNA residues at each terminus (total 6 LNA units, synthesized using monomers including DMTr-LNA-U-3-CED-Phosphoramidite) exhibit a half-life (t1/2) of ~15 hours in human serum [1]. This represents a 10-fold stabilization over unmodified oligodeoxynucleotides (t1/2 = ~1.5 hours) [1]. In direct head-to-head comparison, isosequential phosphorothioate oligonucleotides display a half-life of 10 hours, while 2'-O-methyl gapmers exhibit a half-life of 12 hours [1].

Oligonucleotide Therapeutics Pharmacokinetics Serum Stability

Gene Silencing Potency: LNA Gapmers vs. 2'-MOE Gapmers in Cancer Cell Models

In a functional comparison of isosequential Bcl-2/Bcl-xL-bispecific antisense oligonucleotides, the LNA-modified gapmer (synthesized using LNA phosphoramidites) more effectively downregulated the mismatching Bcl-xL target gene in MDA-MB-231 breast cancer and H125 lung cancer cell lines compared to the 2'-MOE-modified analog [1]. The LNA analog also reduced tumor cell viability more effectively when combined with anticancer agents [1].

Antisense Oligonucleotide Therapeutics Gene Knockdown Apoptosis

Mismatch Discrimination Selectivity: LNA-Containing Probes vs. Unmodified DNA Probes

LNA-modified oligonucleotides exhibit significantly enhanced mismatch discrimination compared to unmodified DNA probes . In class-level studies, replacing a single LNA adenosine residue with LNA 2,6-diaminopurine (D) in fully LNA-modified oligonucleotides produced ΔΔTm values ranging from -4 to >-17 °C for mismatched DNA targets, demonstrating that LNA backbones amplify the thermodynamic penalty for base mismatches [1].

SNP Genotyping Allele-Specific PCR Mismatch Discrimination

Optimal Use Cases for DMTr-LNA-U-3-CED-Phosphoramidite Based on Verified Differentiation Evidence


Short ASO Gapmer Therapeutics Requiring High Serum Stability and Target Affinity

For antisense oligonucleotide (ASO) therapeutics utilizing the RNase H-dependent gapmer design, the inclusion of 3–4 LNA residues at each terminus, synthesized using DMTr-LNA-U-3-CED-Phosphoramidite, provides a ~15-hour serum half-life—25% longer than 2'-OMe gapmers and 50% longer than phosphorothioates [1]. This enhanced nuclease resistance, combined with the 1.5–4 °C Tm increase per LNA modification , reduces the required oligonucleotide length for target engagement, thereby minimizing off-target effects and improving therapeutic index [1].

High-Sensitivity qPCR Probes and SNP Detection Assays

Incorporating DMTr-LNA-U-3-CED-Phosphoramidite into fluorogenic qPCR probes (e.g., TaqMan probes) elevates probe Tm by 3–8 °C per LNA substitution, permitting the design of shorter probes (8–12 nucleotides) with improved mismatch discrimination [1]. The amplified ΔΔTm penalty of -4 to >-17 °C for single-base mismatches enables robust allelic discrimination in SNP genotyping panels, reducing false-positive calls in diagnostic workflows .

In Vivo siRNA Stabilization Without Activity Compromise

Moderate LNA substitution in siRNA duplexes—achieved using DMTr-LNA-U-3-CED-Phosphoramidite at non-seed region positions—significantly elevates siRNA duplex Tm with minimal impact on RNAi machinery recognition [1]. The 10-fold increase in serum half-life conferred by terminal LNA residues ensures sustained gene silencing activity in vivo, making this approach suitable for therapeutic siRNA development where extended circulation time is paramount .

RNase H-Dependent Antisense Experiments with Optimized Gap Design

Chimeric LNA/DNA oligonucleotides synthesized with DMTr-LNA-U-3-CED-Phosphoramidite require a central DNA gap of 7–8 nucleotides to fully activate RNase H [1]. This design rule ensures optimal target RNA cleavage while leveraging the LNA-mediated 1.5–4 °C Tm increase for tighter target binding. Researchers can confidently select this building block for experiments where both high-affinity hybridization and enzymatic cleavage are required [1].

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